Mivebresib

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a BET bromodomain inhibito

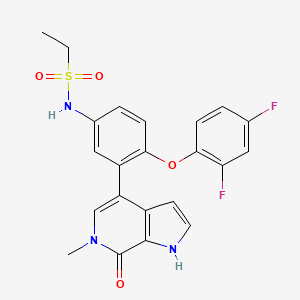

Structure

3D Structure

属性

IUPAC Name |

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDONXGFGWSSFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445993-26-9 | |

| Record name | Mivebresib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIVEBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mivebresib's Binding Affinity for BRD4 vs. BRD2/3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant therapeutic potential in various oncological indications. This technical guide provides an in-depth analysis of the binding affinity of this compound for the first bromodomain (BD1) and second bromodomain (BD2) of BRD2, BRD3, and BRD4. It details the experimental methodologies used to determine these binding affinities and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific genomic locations.[1] This activity is critical for the expression of key oncogenes such as c-Myc, making BET proteins attractive targets for cancer therapy. This compound is a pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their function.[2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the bromodomains of BRD2, BRD3, and BRD4 has been extensively characterized using various biochemical assays. The data consistently show that this compound binds with high affinity to BRD2 and BRD4, while exhibiting a lower affinity for BRD3.

| Target Bromodomain | Binding Affinity (Ki, nM) |

| BRD2 | 1 - 2.2 |

| BRD3 | 12.2 |

| BRD4 | 1 - 2.2 |

| Table 1: Summary of this compound (ABBV-075) binding affinities for BET bromodomains. Data compiled from multiple sources indicating high affinity for BRD2 and BRD4, with approximately 10-fold weaker potency for BRD3.[3][4] |

Experimental Protocols

The determination of this compound's binding affinities relies on robust and sensitive biochemical assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), with broader selectivity profiling often performed using the BromoScan™ platform.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay is a common method for quantifying the interaction between a test compound and a target protein.

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide and the bromodomain of interest (BRD2, BRD3, or BRD4) by the inhibitor, this compound. The bromodomain protein is tagged with glutathione S-transferase (GST) and is detected by a Europium-labeled anti-GST antibody (donor fluorophore). The biotinylated histone peptide is detected by streptavidin-XL665 (acceptor fluorophore). When in close proximity, excitation of the Europium donor leads to energy transfer to the acceptor, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagents:

-

Recombinant human BRD2, BRD3, or BRD4 (GST-tagged)

-

Biotinylated histone H4 peptide

-

LanthaScreen™ Eu-anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

This compound (serially diluted)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

-

Procedure:

-

Add assay buffer, this compound at various concentrations, and the respective bromodomain protein to a 384-well plate.

-

Incubate for 15 minutes at room temperature.

-

Add a pre-mixed solution of the biotinylated histone H4 peptide, Eu-anti-GST antibody, and streptavidin-XL665.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (XL665).

-

-

Data Analysis:

-

The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.

-

IC50 values are determined by plotting the signal ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Principle: A solution of this compound is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured. The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol:

-

Reagents:

-

Purified recombinant human BRD2, BRD3, or BRD4

-

This compound

-

Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the protein solution while monitoring the heat changes.

-

A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BET proteins and the general workflows for the binding assays described.

Caption: BET protein (BRD4) signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML | In Vivo [iv.iiarjournals.org]

- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Mivebresib-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT, this compound effectively disrupts the transcriptional activation of key oncogenes, most notably MYC. This inhibition triggers a cascade of downstream events culminating in the induction of the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in oncology, particularly for hematological malignancies. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling network.

Mechanism of Action: BET Inhibition and MYC Suppression

This compound's primary mechanism of action is the inhibition of the BET family of proteins, which act as epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins, particularly BRD4, are crucial for the sustained expression of oncogenes that drive cellular proliferation and survival.

A key target of BET protein-mediated transcription is the MYC oncogene.[1][2][3] this compound displaces BRD4 from the MYC promoter and enhancer regions, leading to a rapid and significant downregulation of MYC transcription and subsequent protein expression.[1][4] The suppression of MYC is a critical initiating event in the pro-apoptotic cascade induced by this compound.

The Intrinsic Apoptosis Pathway Induced by this compound

The downregulation of MYC by this compound initiates a shift in the delicate balance between pro-survival and pro-apoptotic proteins of the BCL-2 family, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade.

Modulation of BCL-2 Family Proteins

This compound's suppression of MYC leads to transcriptional changes in several members of the BCL-2 family:

-

Downregulation of Anti-Apoptotic Proteins: this compound treatment has been shown to decrease the expression of the pro-survival proteins BCL-XL (encoded by BCL2L1) and MCL-1 (MCL1).[5] These proteins normally function to sequester pro-apoptotic effector proteins like BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial membrane.

-

Upregulation of Pro-Apoptotic BH3-Only Proteins: Conversely, this compound treatment leads to the upregulation of pro-apoptotic BH3-only proteins, such as BIM (BCL2L11) and PUMA (BBC3).[4] These proteins act as sensors of cellular stress and can either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 family members, thereby promoting apoptosis.

Mitochondrial-Mediated Apoptosis

The this compound-induced shift in the BCL-2 protein landscape towards a pro-apoptotic state triggers the intrinsic apoptosis pathway:

-

BAX/BAK Activation: With the reduced inhibition from BCL-XL and MCL-1, and the increased activation by BIM and PUMA, the effector proteins BAX and BAK become activated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Quantitative Data

In Vitro Antiproliferative Activity of this compound

This compound demonstrates potent antiproliferative activity across a range of cancer cell lines, particularly those of hematologic origin. The half-maximal inhibitory concentration (IC50) values highlight this sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (hrs) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.0019 | CellTiter-Glo | 72 | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | CellTiter-Glo | 72 | [6] |

| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | CellTiter-Glo | 72 | [6] |

| BXPC-3 | Pancreatic Cancer | 1.22 | MTT | 72 | [7] |

| CT26 | Colorectal Carcinoma | 48.26 | MTT | 72 | [7] |

Pharmacodynamic Biomarkers from Clinical Trials

In a phase 1 clinical trial (NCT02391480) involving patients with relapsed/refractory acute myeloid leukemia (AML), this compound administration led to dose-dependent changes in the expression of several genes, confirming target engagement and downstream effects.[4]

| Biomarker | Change in Expression | p-value |

| DCXR | Increase | < 0.001 |

| HEXIM1 | Increase | < 0.001 |

| CD93 | Decrease | < 0.001 |

| MYC | Decrease | < 0.083 |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Mammalian cells in culture medium

-

This compound (or other test compound)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled multiwell plates at a density optimized for the specific cell line and incubation time. For a 96-well plate, a typical volume is 100 µL per well.

-

Compound Addition: Add serial dilutions of this compound to the experimental wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for BCL-2 Family Proteins

This protocol provides a general framework for assessing changes in protein expression of BCL-2 family members following this compound treatment.

Materials:

-

Cells treated with this compound and vehicle control

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-BIM, anti-PUMA, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Materials:

-

Cells treated with this compound and vehicle control

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualizations

Caption: this compound-induced apoptosis signaling pathway.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the epigenetic dependencies of cancer cells. By inhibiting BET proteins, this compound effectively downregulates the master regulator of proliferation, MYC, which in turn modulates the BCL-2 family of proteins to favor apoptosis. This in-depth guide provides a comprehensive overview of the this compound-induced apoptotic pathway, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of BET inhibition. The synergistic potential of this compound with other targeted agents, such as the BCL-2 inhibitor Venetoclax, further underscores the importance of understanding these intricate molecular pathways for the development of novel and effective combination cancer therapies.[8][9]

References

- 1. bosterbio.com [bosterbio.com]

- 2. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1 study of the pan-bromodomain and extraterminal inhibitor this compound (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mivebresib Protocol for In Vitro Cell Viability Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of BET proteins, this compound displaces them from acetylated histones, thereby preventing the formation of transcriptional complexes that drive the expression of key oncogenes such as c-MYC.[2] This disruption of oncogenic signaling can lead to cell cycle arrest, senescence, and apoptosis in various cancer cell lines, making this compound a compound of significant interest in oncology research.[3][4] The cellular response to this compound, whether it be apoptosis or cell cycle arrest, can differ between tumor types, with hematologic cancer cell lines often undergoing apoptosis while solid tumor cell lines may exhibit G1 arrest.[3]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common methodologies: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones on chromatin. This leads to the transcriptional repression of target genes, including critical cell cycle regulators and oncogenes. A key mechanism of this compound-induced apoptosis, particularly in hematological malignancies, is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family.[5] The suppression of MCL-1 shifts the balance towards pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[3][6]

This compound's Mechanism of Action leading to Apoptosis.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines after a 72-hour incubation period. This data serves as a reference for designing dose-response experiments.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo® | 0.0019 |

| Kasumi-1 | Acute Myeloid Leukemia | CellTiter-Glo® | 0.0063 |

| RS4:11 | B-cell Acute Lymphoblastic Leukemia | CellTiter-Glo® | 0.0064 |

| BXPC-3 | Pancreatic Cancer | MTT | 1.22 |

| CT26 | Colorectal Carcinoma | MTT | 48.26 |

Experimental Protocols

Workflow Overview

General workflow for in vitro cell viability assays.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format and is suitable for both suspension and adherent cell lines.

Materials:

-

This compound (ABBV-075)

-

DMSO (cell culture grade)

-

Selected cancer cell lines (e.g., MV4-11, Kasumi-1, RS4:11)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Suspension Cells (MV4-11, Kasumi-1, RS4:11, HL-60):

-

Harvest cells and perform a cell count to determine viability and density.

-

Dilute the cell suspension in complete culture medium to the appropriate seeding density.

-

Seed 100 µL of the cell suspension per well.

-

Recommended Seeding Densities:

-

MV4-11: 5 x 10^5 cells/mL

-

Kasumi-1: 3-5 x 10^5 cells/mL

-

RS4:11: 3-5 x 10^5 cells/mL[7]

-

HL-60: 1-2 x 10^5 cells/mL

-

-

-

Adherent Cells (HT-29):

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed cells at a density of 1-3 x 10^4 cells/cm² and allow them to adhere overnight.[8]

-

-

-

This compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range for the final well concentration is 1 nM to 10 µM.

-

For adherent cells, carefully remove the medium and add 100 µL of the this compound dilutions. For suspension cells, add the dilutions directly to the wells.

-

Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is generally used for adherent cell lines but can be adapted for suspension cells.

Materials:

-

This compound (ABBV-075)

-

DMSO (cell culture grade)

-

Selected cancer cell lines

-

Complete cell culture medium

-

Clear 96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Follow the same seeding densities and procedures as described in Protocol 1. For the MTT assay, a clear 96-well plate is used.

-

Recommended Seeding Densities:

-

HT-29: 1-2 x 10^4 cells/well[9]

-

HL-60: 1-2 x 10^5 cells/mL

-

-

-

This compound Preparation and Treatment:

-

Prepare and add this compound dilutions as described in Protocol 1.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm can be used to subtract background.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Calculate the IC50 value as described in Protocol 1.

-

Concluding Remarks

The provided protocols offer a standardized approach to evaluating the in vitro efficacy of this compound. The choice between the CellTiter-Glo® and MTT assay may depend on the cell type and available equipment. The CellTiter-Glo® assay is generally more sensitive and has fewer steps, making it suitable for high-throughput screening. Adherence to consistent cell culture practices and accurate pipetting are crucial for obtaining reproducible results. The IC50 values provided should serve as a guide for selecting an appropriate concentration range for your specific cell line and experimental conditions.

References

- 1. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | RS4;11 [webshop.dsmz.de]

- 2. HT-29 Cells [cytion.com]

- 3. BET inhibition induces vulnerability to MCL1 targeting through upregulation of fatty acid synthesis pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seeding the HL-60 Cells | Summer Project 2016 – School of Life Sciences [summerproject2016.blogs.lincoln.ac.uk]

- 5. Mcl-1 inhibition overcomes BET inhibitor resistance induced by low FBW7 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. RS4:11 Cells [cytion.com]

- 8. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Mivebresib in a Xenograft Mouse Model of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-Myc, making them attractive therapeutic targets in various malignancies, including acute myeloid leukemia (AML).[3][4] Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the anti-leukemic activity of this compound, both as a monotherapy and in combination with other agents like the BCL-2 inhibitor, venetoclax.[5][6]

These application notes provide a summary of the key findings and detailed protocols based on published preclinical studies of this compound in leukemia xenograft models.

Mechanism of Action

This compound functions by binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones.[2] This action disrupts the formation of transcriptional complexes responsible for the expression of critical oncogenes.[3] In leukemia, the inhibition of BRD4 by this compound has been shown to down-regulate the expression of the anti-apoptotic protein MCL1 and the oncogene c-Myc, leading to cell cycle arrest in the G1 phase, senescence, and ultimately, apoptosis.[6][7][8]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 3. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput RT-qPCR Analysis of Gene Expression Following Mivebresib Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They recognize and bind to acetylated lysine residues on histone tails, which leads to the recruitment of transcriptional machinery and the expression of target genes involved in cell proliferation, apoptosis, and inflammation.[1][3] this compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin and thereby modulating the transcription of key oncogenes and inflammatory mediators.[4][5]

Notably, the c-MYC oncogene is a well-characterized target of BET inhibitors.[5][6] Dysregulation of c-MYC is a hallmark of many cancers, and its suppression by this compound is a key mechanism of the drug's anti-tumor activity.[2][5] This application note provides a detailed protocol for the analysis of gene expression changes in cancer cell lines following treatment with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for the sensitive and specific quantification of target gene expression, providing valuable insights into the pharmacological effects of this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the dose-dependent and time-course effects of this compound on the expression of key target genes in a human cancer cell line.

Table 1: Dose-Dependent Modulation of Gene Expression by this compound (24-hour treatment)

| Target Gene | This compound Concentration (nM) | Fold Change (vs. Vehicle) | P-value |

| c-MYC | 100 | 0.62 | <0.05 |

| 500 | 0.28 | <0.01 | |

| 1000 | 0.11 | <0.001 | |

| HEXIM1 | 100 | 1.85 | <0.05 |

| 500 | 3.21 | <0.01 | |

| 1000 | 4.76 | <0.001 | |

| BCL2 | 100 | 0.89 | >0.05 |

| 500 | 0.55 | <0.05 | |

| 1000 | 0.34 | <0.01 | |

| GAPDH | 100 | 1.02 | >0.05 |

| 500 | 0.98 | >0.05 | |

| 1000 | 1.01 | >0.05 |

Table 2: Time-Course of Gene Expression Changes with this compound (500 nM)

| Target Gene | Time (hours) | Fold Change (vs. Vehicle) | P-value |

| c-MYC | 6 | 0.45 | <0.01 |

| 12 | 0.31 | <0.01 | |

| 24 | 0.28 | <0.001 | |

| HEXIM1 | 6 | 2.54 | <0.01 |

| 12 | 3.05 | <0.01 | |

| 24 | 3.21 | <0.001 | |

| BCL2 | 6 | 0.72 | >0.05 |

| 12 | 0.61 | <0.05 | |

| 24 | 0.55 | <0.05 | |

| GAPDH | 6 | 0.99 | >0.05 |

| 12 | 1.03 | >0.05 | |

| 24 | 0.98 | >0.05 |

Mandatory Visualization

Caption: this compound's mechanism of action in inhibiting BET protein function.

Caption: Experimental workflow for RT-qPCR analysis of gene expression.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, or a relevant cell line for your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).

Total RNA Extraction

-

Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® Reagent (or a similar lysis reagent) directly to each well and lyse the cells by pipetting up and down.

-

Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

-

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

-

Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

-

Reaction Setup: In a nuclease-free PCR tube, combine the following components:

-

1 µg of total RNA

-

1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)

-

1 µL of 10 mM dNTP mix

-

Nuclease-free water to a final volume of 13 µL

-

-

Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

-

Reverse Transcription Master Mix: Prepare a master mix containing:

-

4 µL of 5X First-Strand Buffer

-

1 µL of 0.1 M DTT

-

1 µL of RNaseOUT™ Recombinant RNase Inhibitor

-

1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)

-

-

Combine and Incubate: Add 7 µL of the master mix to the RNA/primer mixture. The final volume is 20 µL.

-

Incubation Protocol:

-

25°C for 10 minutes

-

50°C for 50 minutes

-

70°C for 15 minutes to inactivate the enzyme.

-

-

Storage: The resulting cDNA can be stored at -20°C.

RT-qPCR

-

Primer Design: Design or obtain validated primers for your target genes (e.g., c-MYC, HEXIM1, BCL2) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Reaction Setup: Prepare the qPCR reaction in a 96-well or 384-well optical plate. For each reaction, combine:

-

10 µL of 2X SYBR™ Green PCR Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Plate Setup: Include triplicate reactions for each sample and each gene. Also, include no-template controls (NTC) for each primer set.

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control samples from the ΔCt of the treated samples (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.[7]

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.[8]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Altered regulation and expression of genes by BET family of proteins in COPD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]

- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 7. goldbio.com [goldbio.com]

- 8. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols: Monitoring BRD4 Inhibition by Mivebresib Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene expression.[1][2][3] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as the proto-oncogene c-Myc.[3][4][5] Dysregulation of BRD4 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]

Mivebresib (ABBV-075) is a potent, orally bioavailable pan-BET inhibitor that targets the bromodomains of BET proteins, including BRD4, with high affinity (Ki of 1.5 nM for BRD4).[7][8] By competitively binding to the acetyl-lysine recognition pockets of BRD4's bromodomains, this compound displaces it from chromatin, leading to the downregulation of target gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][9][10] This application note provides a detailed protocol for utilizing Western blotting to monitor the inhibition of BRD4 and its downstream signaling pathways following treatment with this compound.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected dose-dependent effect of this compound on the protein expression levels of BRD4 and its key downstream targets, c-Myc and BCL2, as determined by Western blot analysis.

| Treatment Group | Concentration (nM) | BRD4 (% of Control) | c-Myc (% of Control) | BCL2 (% of Control) |

| Vehicle (DMSO) | 0 | 100% | 100% | 100% |

| This compound | 10 | 95% | 75% | 80% |

| This compound | 50 | 92% | 40% | 55% |

| This compound | 100 | 88% | 20% | 30% |

| This compound | 500 | 85% | 5% | 15% |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a suitable cancer cell line known to be sensitive to BET inhibitors, such as MV4-11 (Acute Myeloid Leukemia) or various small-cell lung cancer (SCLC) cell lines with MYC amplification.[11][12][13]

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined time, typically 24 to 72 hours, to allow for changes in protein expression.[9]

Protein Extraction

-

Cell Lysis: After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Western Blot Protocol

-

Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-20% precast SDS-PAGE gel and run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4, c-Myc, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's intensity.

Mandatory Visualizations

Caption: Experimental workflow for Western blot analysis of BRD4 inhibition.

Caption: BRD4 signaling pathway and the mechanism of this compound inhibition.

References

- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. What are BRD4 modulators and how do they work? [synapse.patsnap.com]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell L… [ouci.dntb.gov.ua]

Application Notes and Protocols for RNA-Sequencing Analysis of Mivebresib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing RNA-sequencing (RNA-seq) analysis on cells treated with Mivebresib (ABBV-075), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document includes detailed protocols for key experimental procedures, data tables summarizing the effects of this compound, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the bromodomains of BET proteins: BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[1] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and chromatin.[1][4] This leads to a cascade of downstream effects, most notably the suppression of key oncogenes such as MYC.[2] The inhibition of BET proteins ultimately results in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[5][6]

Core Applications of RNA-Sequencing in this compound Research

RNA-sequencing is a powerful tool to elucidate the global transcriptomic changes induced by this compound treatment. Key applications include:

-

Identifying downstream target genes and pathways: RNA-seq can reveal the full spectrum of genes whose expression is altered by this compound, providing insights into its mechanism of action beyond known targets like MYC.

-

Discovering biomarkers of sensitivity and resistance: By comparing the gene expression profiles of this compound-sensitive and -resistant cell lines, researchers can identify potential biomarkers to predict treatment response.[7]

-

Understanding the molecular basis of this compound's phenotypic effects: Transcriptomic data can be correlated with cellular phenotypes such as apoptosis and cell cycle arrest to understand the underlying molecular events.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.0019 | CellTiter-Glo | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | CellTiter-Glo | [5] |

| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | CellTiter-Glo | [5] |

| U87M | Glioblastoma | 0.065 | WST-1 | [8] |

| T98G | Glioblastoma | 0.480 | WST-1 | [8] |

| U251 | Glioblastoma | 3.010 | WST-1 | [8] |

Table 2: Selected Differentially Expressed Genes in this compound-Sensitive vs. -Resistant Small-Cell Lung Cancer (SCLC) Cell Lines

| Gene | Regulation in Sensitive Lines | Biological Process |

| NEUROD1 | Upregulated | Neurogenesis, Neuron Differentiation |

| ASCL1 | Varies | Neurogenesis, Neuron Differentiation |

| POU2F3 | Varies | Tuft cell lineage development |

| CCND1 | Upregulated | Cell Cycle Progression |

| JUN | Upregulated in Resistant | Epithelial-like programs, Angiogenesis |

| FOS | Upregulated in Resistant | Epithelial-like programs, Angiogenesis |

| Data synthesized from Plotnik et al., 2024.[7] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. HEXIM1 antibody (15676-1-AP) | Proteintech [ptglab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | C22H19F2N3O4S | CID 71600087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Establishing a Mivebresib-Resistant Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition has shown promise in various malignancies.[3][4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.[3][5] These application notes provide a detailed protocol for the in vitro generation of this compound-resistant cancer cell lines. Such cell lines are invaluable tools for studying the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.

Principle of this compound Action and Resistance

This compound functions by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the transcription of key oncogenes such as c-MYC.[1][6] Resistance to BET inhibitors can arise through various mechanisms, including the upregulation of alternative signaling pathways to bypass the dependency on BET-mediated transcription. Key pathways implicated in resistance to BET inhibitors include the Wnt/β-catenin and MAPK signaling pathways.[7][8] Additionally, a common adaptive resistance mechanism is the upregulation of BRD2, a paralog of BRD4, which can compensate for BRD4 inhibition and sustain essential transcriptional programs.[3][9][10][11]

Data Presentation

Table 1: this compound IC50 Values in Sensitive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |

| MV4-11 | Acute Myeloid Leukemia | 0.0019 | 72 hours, CellTiter-Glo |

| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | 72 hours, CellTiter-Glo |

| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | 72 hours, CellTiter-Glo |

| BXPC-3 | Pancreatic Cancer | 1.22 | 72 hours, MTT assay |

| CT26 | Colorectal Carcinoma | 48.26 | Not Specified |

This table summarizes publicly available IC50 data for this compound in various cancer cell lines.[1][2] This information is critical for selecting a parental cell line and determining the starting concentration for the resistance development protocol.

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.[12][13][14][15]

Materials:

-

Parental cancer cell line of interest (e.g., a cell line with a known low IC50 for this compound)

-

This compound (ABBV-075)

-

Complete cell culture medium appropriate for the chosen cell line

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks, plates, and other necessary consumables

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Cell viability assay reagents (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Parental Cell Line Characterization:

-

Culture the chosen parental cancer cell line under standard conditions.

-

Determine the baseline IC50 of the parental cell line for this compound using a standard cell viability assay. This is a critical step to establish a reference point for resistance.

-

-

Initiation of Resistance Induction:

-

Begin by continuously exposing the parental cells to a low concentration of this compound. A starting concentration of approximately one-tenth of the determined IC50 is recommended.[13]

-

Culture the cells in this this compound-containing medium, monitoring them closely for signs of cell death and recovery.

-

Maintain a parallel culture of the parental cell line in drug-free medium as a control.

-

-

Dose Escalation:

-

Once the cells have adapted and are proliferating steadily at the initial this compound concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a reasonable starting point.[12]

-

Continue this process of stepwise dose escalation. Allow the cell population to recover and stabilize at each new concentration before proceeding to the next. This process can take several months.[14]

-

If significant cell death occurs at a new concentration, return to the previous lower concentration until the cells have fully recovered.

-

-

Confirmation of Resistance:

-

Periodically (e.g., every 4-6 weeks), determine the IC50 of the this compound-treated cell population and compare it to the parental cell line.

-

A significant increase in the IC50 (typically 5-10 fold or higher) indicates the development of resistance.

-

-

Clonal Selection and Expansion (Optional but Recommended):

-

Once a resistant population is established, it is advisable to isolate single-cell clones by limiting dilution or other cloning techniques. This ensures a homogenous population of resistant cells for subsequent experiments.

-

Expand the selected resistant clones and further characterize their level of resistance by re-determining the IC50.

-

-

Cryopreservation:

-

Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock for future experiments.

-

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance.

Materials:

-

This compound-resistant and parental cell lines

-

Reagents for Western blotting, qRT-PCR, and other molecular biology techniques

-

Antibodies against proteins in relevant signaling pathways (e.g., BRD2, BRD4, p-ERK, total ERK, β-catenin)

Procedure:

-

Assessment of Protein Expression:

-

Perform Western blot analysis to compare the expression levels of key proteins in the parental and resistant cell lines. Focus on proteins implicated in BET inhibitor resistance, such as BRD2, and components of the MAPK and Wnt/β-catenin signaling pathways.

-

-

Analysis of Gene Expression:

-

Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes known to be regulated by BET proteins (e.g., MYC) and genes involved in resistance pathways.

-

-

Pathway Activation Analysis:

-

Investigate the activation status of signaling pathways by assessing the phosphorylation of key proteins (e.g., p-ERK for the MAPK pathway) via Western blotting.

-

Mandatory Visualizations

Caption: Experimental workflow for establishing a this compound-resistant cell line.

Caption: Key signaling pathways involved in this compound resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Assessing Mivebresib Efficacy in 3D Tumor Spheroids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally available small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of these proteins, this compound disrupts their interaction with acetylated histones and transcription factors.[1] This epigenetic modulation interferes with chromatin remodeling and leads to the downregulation of key oncogenes, most notably c-Myc.[2][3] The inhibition of these growth-promoting genes results in cell cycle arrest, senescence, and ultimately apoptosis in susceptible tumor cells.[4]

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6][7] Spheroids mimic key aspects of tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance.[5][8] Therefore, evaluating the efficacy of anti-cancer agents like this compound in 3D spheroid models provides a more physiologically relevant assessment of their potential therapeutic activity.

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models. The included methodologies cover spheroid formation, viability assessment, and analysis of downstream signaling pathways.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects by targeting the BET family of proteins, which are critical "readers" of the epigenetic code.

dot

Caption: Mechanism of action of this compound in the cell nucleus.

Quantitative Data Summary

While specific efficacy data for this compound in 3D tumor spheroids is emerging, data from 2D cell culture studies provide a strong rationale for its evaluation in more complex models. The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various small-cell lung cancer (SCLC) cell lines, highlighting the correlation between MYC/MYCN amplification and sensitivity.

| Cell Line | MYC/MYCN Amplification Status | This compound IC50 (nM) in 2D Culture |

| SCLC Line A | Amplified | 30 |

| SCLC Line B | Amplified | <100 |

| SCLC Line C | Not Amplified | >10,000 |

| SCLC Line D | Not Amplified | >10,000 |

| (Data adapted from studies on SCLC cell lines.[9]) |

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroids.

3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D culture flasks to 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete culture medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).

-

Pipette the cell suspension into the wells of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroid formation should occur within 24-72 hours.

dot

Caption: Workflow for 3D tumor spheroid formation.

This compound Treatment and Viability Assay

This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based ATP assay.

Materials:

-

Pre-formed tumor spheroids in a 96-well plate

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

After spheroid formation (24-72 hours post-seeding), carefully remove a portion of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate and the 3D cell viability assay reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

-

Incubate the plate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Immunofluorescence Staining for Apoptosis

This protocol describes the staining of spheroids to visualize markers of apoptosis, such as cleaved caspase-3.

Materials:

-

Treated tumor spheroids in a 96-well plate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against cleaved caspase-3

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Carefully aspirate the medium from the wells containing the spheroids.

-

Gently wash the spheroids twice with PBS.

-

Fix the spheroids by adding 4% PFA and incubating for 1 hour at room temperature.

-

Wash the spheroids three times with PBS.

-

Permeabilize the spheroids by incubating with permeabilization buffer for 20 minutes at room temperature.

-

Wash the spheroids three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Dilute the primary antibody in blocking buffer and incubate with the spheroids overnight at 4°C.

-

Wash the spheroids three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the spheroids for 2 hours at room temperature, protected from light.

-

Wash the spheroids three times with PBS.

-

Counterstain the nuclei with DAPI for 15 minutes.

-

Wash the spheroids twice with PBS.

-

Mount the spheroids and image using a confocal microscope.

Western Blot Analysis of Downstream Targets

This protocol details the extraction of protein from spheroids for the analysis of this compound's effect on downstream protein expression, such as c-Myc.

Materials:

-

Treated tumor spheroids

-

Cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Microcentrifuge tubes

-

Sonicator or syringe with a fine-gauge needle

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Collect spheroids from each treatment condition into separate microcentrifuge tubes.

-

Wash the spheroids with cold PBS and centrifuge to pellet.

-

Lyse the spheroid pellet with cold RIPA buffer.

-

Disrupt the spheroids by sonication or by passing the lysate through a fine-gauge needle to ensure complete lysis.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin).

dot

Caption: Downstream analysis workflow after this compound treatment.

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of novel anti-cancer agents like this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to assess the impact of this compound on spheroid viability, apoptosis induction, and the modulation of downstream signaling pathways. This approach will contribute to a more thorough understanding of this compound's therapeutic potential and aid in its further development.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Implications of Three-Dimensional Cell Culture in Cancer Therapeutic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mivebresib Dose-Response in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2] In Acute Myeloid Leukemia (AML), BET proteins, particularly BRD4, are critical for the expression of key oncogenes such as c-Myc and anti-apoptotic factors like BCL2 and MCL1.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of these critical cancer-driving genes and subsequent induction of apoptosis in AML cells.[2][3] These application notes provide a detailed protocol for generating dose-response curves of this compound in AML cell lines to determine its anti-proliferative activity.

Mechanism of Action

This compound exerts its anti-leukemic effects by disrupting the transcriptional machinery essential for AML cell survival and proliferation. As a BET inhibitor, it competitively binds to the bromodomains of BRD2, BRD3, and BRD4, with high affinity for BRD2 and BRD4. This binding prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes.

The primary downstream effects of this compound in AML include:

-

Downregulation of c-Myc: this compound treatment leads to a significant reduction in the transcription and protein levels of the proto-oncogene c-Myc, a master regulator of cell proliferation and growth.[2]

-

Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as BCL-2 and MCL-1, this compound shifts the cellular balance towards apoptosis.[3]

-

Cell Cycle Arrest: The inhibition of critical cell cycle regulators downstream of BET proteins can lead to a G1 cell cycle arrest.

Data Presentation: this compound IC50 in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various AML cell lines after 72 hours of treatment, as determined by cell viability assays.

| Cell Line | Molecular Subtype | IC50 (µM) | Assay Method |

| MV4-11 | MLL-rearranged, FLT3-ITD | 0.0019 | CellTiter-Glo® |

| Kasumi-1 | t(8;21), AML1-ETO | 0.0063 | CellTiter-Glo® |

| RS4;11 | MLL-rearranged | 0.0064 | CellTiter-Glo® |

| MOLM-13 | FLT3-ITD | Sensitive | Apoptosis Assay |

| HL-60 | APL, M3 | N/A | N/A |